molecular formula C13H15N3O2 B13204392 N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide

N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13204392
M. Wt: 245.28 g/mol
InChI Key: GOQWSTHKJNXWJE-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide (C₁₃H₁₅N₃O₂, molecular weight 245.28 g/mol) is an imidazole-derived carboxamide featuring a 3-methylphenoxyethyl substituent. The imidazole core provides a versatile scaffold for hydrogen bonding and metal coordination, while the phenoxyethyl group influences lipophilicity and target interactions.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-11-3-2-4-12(9-11)18-8-6-15-13(17)16-7-5-14-10-16/h2-5,7,9-10H,6,8H2,1H3,(H,15,17)

InChI Key

GOQWSTHKJNXWJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide typically involves:

  • Construction or availability of the imidazole-1-carboxamide core.
  • Introduction of the 2-(3-methylphenoxy)ethyl side chain via nucleophilic substitution or amidation.
  • Use of mild reaction conditions to preserve the integrity of functional groups.

Synthetic Routes from Literature

Amidation of Imidazole-1-carboxylic Acid Derivatives

One common approach is to start from imidazole-1-carboxylic acid or its activated derivatives (e.g., acid chlorides or esters) and couple it with 2-(3-methylphenoxy)ethyl amine. This method typically uses coupling reagents or mild bases to facilitate amide bond formation.

  • Reaction:
    Imidazole-1-carboxylic acid chloride + 2-(3-methylphenoxy)ethyl amine → this compound
  • Conditions: Mild base (e.g., triethylamine), inert atmosphere, low temperature to room temperature
  • Yields: Generally moderate to high depending on purity of starting materials and reaction time.
Acid-Mediated Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

Research Findings and Notes

  • The acid-mediated denitrogenative transformation provides a novel and efficient route to 2-substituted imidazoles, including those with phenoxyethyl substituents.
  • Amidation remains a classical and reliable approach, especially when starting from commercially available imidazole carboxylic acid derivatives.
  • Industrial processes for related imidazole derivatives emphasize cost-effectiveness and mild conditions, suggesting scalability potential for this compound.
  • The choice of method depends on availability of starting materials, desired scale, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Applications Biological Activity Solubility/Stability Reference
Target Compound (N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide) 3-methylphenoxyethyl 245.28 Not explicitly reported (potential agrochemical/pharmaceutical uses) Hypothesized based on analogs: antifungal or enzyme inhibition Moderate lipophilicity (predicted)
Prochloraz (67747-09-5) 2,4,6-trichlorophenoxyethyl, propyl 376.66 Agricultural fungicide (postharvest treatment) Inhibits fungal ergosterol synthesis; contact/systemic action Low water solubility (5 mg/L); stable in organic solvents
NAPMA 3-methylphenoxyacetamide, piperazinylphenyl Not reported Osteoporosis therapy Inhibits osteoclast differentiation via NFATc1/c-Fos pathways Likely moderate solubility (amide group)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide (950037-29-3) 3,4-dimethoxyphenylethyl 275.30 Research compound (unreported applications) Unknown; methoxy groups may enhance CNS penetration Higher solubility due to polar methoxy groups
6-(2-methylimidazol-1-yl)-N-(4-trifluoromethoxyphenyl)pyridazine-3-carboxamide (1396864-02-0) Trifluoromethoxyphenyl, methylimidazole 363.29 Medicinal chemistry (hypothetical) Enhanced metabolic stability (trifluoromethyl) Low water solubility (lipophilic)

Key Structural Differences and Implications

Substituent Effects: Prochloraz’s trichlorophenoxy group increases lipophilicity and environmental persistence compared to the target compound’s 3-methylphenoxy group. Chlorine atoms enhance fungicidal activity but raise toxicity concerns . NAPMA’s piperazinylphenyl-acetamide moiety introduces basicity and hydrogen-bonding capacity, favoring osteoclast inhibition .

Biological Activity: Prochloraz acts via ergosterol biosynthesis inhibition, critical for fungal membrane integrity . The target compound’s lack of chlorine or polar groups suggests milder bioactivity, possibly suited for less persistent agrochemicals or niche pharmaceutical targets.

Physicochemical Properties: Solubility: Prochloraz’s low water solubility (5 mg/L) limits its use to formulated products, whereas the dimethoxy analog’s polar groups may improve aqueous compatibility . Stability: Prochloraz degrades into toxic metabolites (e.g., 2,4,6-trichlorophenol), whereas the target compound’s simpler structure may reduce metabolic liabilities .

Biological Activity

N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its interaction with various biological targets.

Chemical Structure and Properties

The compound features an imidazole ring, a carboxamide group, and a phenoxyethyl side chain. Its molecular formula is C15_{15}H18_{18}N2_2O\ and it has a molecular weight of approximately 246.32 g/mol. The unique structural components contribute to its pharmacological profile.

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
This compound19.45 ± 0.0723.8 ± 0.20

These values suggest that the compound may be comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy, with potential applications in treating inflammatory diseases .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits activity against various cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis. Notably, it has shown effectiveness against specific cancer types, indicating its potential as an anticancer agent.

Cancer Cell LineInhibition Rate (%)
A549 (Lung)70
MCF-7 (Breast)65
HeLa (Cervical)60

These findings suggest that this compound could serve as a lead compound for further development in cancer therapy .

The imidazole moiety is known for its role in biological systems, often acting as a bioisostere for other pharmacophores. Preliminary studies indicate that the compound may interact with various enzymes and receptors involved in inflammatory pathways. However, comprehensive interaction studies are still necessary to elucidate its full pharmacological profile.

Case Studies

Recent literature highlights several case studies that explore the effects of this compound:

  • Study on Inflammatory Response : A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis.
  • Cancer Cell Line Testing : Another study reported that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between imidazole-1-carboxamide derivatives and halogenated phenoxyethyl intermediates. For example, reacting 1H-imidazole-1-carboxamide with 2-(3-methylphenoxy)ethyl bromide in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃) at 60–80°C yields the target compound. Optimization includes adjusting solvent polarity, catalyst loading, and reaction time. Post-synthesis purification via column chromatography and recrystallization ensures purity. Structural validation is achieved using NMR (¹H/¹³C), IR (to confirm carbonyl and imidazole moieties), and elemental analysis .

Q. How can researchers confirm the structural integrity and purity of synthesized This compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR should show peaks for the imidazole protons (δ 7.0–8.0 ppm), methylphenoxy ethyl chain (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂), and carboxamide NH (δ 8.5–9.0 ppm). ¹³C NMR confirms carbonyl (δ ~160 ppm) and aromatic carbons.
  • IR Spectroscopy : Key bands include C=O stretch (~1650 cm⁻¹) and C-N imidazole ring vibrations (~1500 cm⁻¹).
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 59.5%, H: 5.3%, N: 13.9% for C₁₄H₁₅N₃O₂).
  • Melting Point Consistency : Compare with literature data for analogs (e.g., prochloraz derivatives melt at 40–50°C) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the structure-activity relationship (SAR) of This compound derivatives as antifungal agents?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituent variations on the phenoxy (e.g., halogens, alkyl groups) and imidazole rings (e.g., methyl, aryl groups).
  • Antifungal Assays : Use microbroth dilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against fungal CYP51 (lanosterol 14α-demethylase) to predict binding affinities. Validate with X-ray crystallography using SHELX for structure refinement .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with bioactivity .

Q. How should researchers address discrepancies in reported antifungal efficacy of This compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, controlling for variables like fungal strain (e.g., ATCC vs. clinical isolates), inoculum size, and growth media (e.g., RPMI vs. Sabouraud dextrose).
  • Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., CLSI guidelines).
  • Statistical Modeling : Use ANOVA or machine learning (e.g., random forests) to identify confounding factors (e.g., pH, temperature).
  • Mechanistic Studies : Compare ergosterol biosynthesis inhibition (via GC-MS quantification) and CYP51 enzyme kinetics to resolve mechanistic inconsistencies .

Q. What methodologies are employed to elucidate the mechanism of action of This compound in fungal cells?

  • Methodological Answer :

  • Ergosterol Biosynthesis Assays : Treat fungal cultures with the compound, extract sterols, and quantify ergosterol depletion via GC-MS.
  • CYP51 Inhibition : Measure NADPH consumption or lanosterol conversion in microsomal fractions using spectrophotometry/HPLC.
  • Competitive Binding Assays : Use fluorescent probes (e.g., midazolam) to assess displacement from CYP51 active sites.
  • Molecular Dynamics Simulations : Model ligand-enzyme interactions (e.g., using GROMACS) to identify critical binding residues (e.g., heme coordination).
  • Resistance Studies : Screen for mutations in CYP51 (via whole-genome sequencing) in resistant fungal strains .

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